molecular formula C6H11Cl B13216244 (2-Chloroethyl)cyclobutane

(2-Chloroethyl)cyclobutane

Cat. No.: B13216244
M. Wt: 118.60 g/mol
InChI Key: XUKUDFZGISHKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloroethyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring with a 2-chloroethyl substituent. Cyclobutane itself is a four-membered ring, and the addition of a 2-chloroethyl group introduces unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethyl)cyclobutane can be achieved through various methods. One common approach involves the [2+2] cycloaddition reaction, where two alkenes react to form a cyclobutane ring. This reaction can be catalyzed by light or heat and often requires specific conditions to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of ketene cycloaddition, which is known for its high efficiency and yield . This method involves the reaction of ketenes with alkenes to form cyclobutane derivatives.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as hydroxide ions for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include cyclobutanone derivatives, substituted cyclobutanes, and other cyclobutane-based compounds .

Scientific Research Applications

(2-Chloroethyl)cyclobutane has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloroethyl)cyclobutane involves its interaction with molecular targets through its reactive 2-chloroethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The cyclobutane ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This substituent allows for various chemical modifications and interactions that are not possible with unsubstituted cyclobutane .

Properties

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

2-chloroethylcyclobutane

InChI

InChI=1S/C6H11Cl/c7-5-4-6-2-1-3-6/h6H,1-5H2

InChI Key

XUKUDFZGISHKES-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.